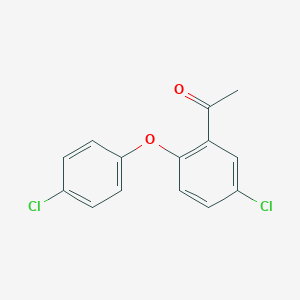

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone

Description

Properties

IUPAC Name |

1-[5-chloro-2-(4-chlorophenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGSCEBUKKTKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation method leverages electrophilic aromatic substitution to introduce the ethanone moiety directly onto the chlorinated aromatic system. This approach typically employs 2-(4-chlorophenoxy)-5-chlorobenzene as the starting material, reacting it with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) .

Reaction Conditions

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane (DCM) or nitrobenzene

-

Temperature : 0–5°C (initial), ramping to 25°C

-

Time : 6–8 hours

The reaction proceeds via the formation of a reactive acylium ion, which attacks the aromatic ring at the para position relative to the chlorophenoxy group. Post-reaction workup involves quenching with ice-water, followed by extraction and recrystallization from ethanol.

Optimization Insights

-

Substituting AlCl₃ with FeCl₃ reduces side-product formation but lowers yield (58–64%).

-

Nitrobenzene as a solvent enhances regioselectivity but complicates purification.

Data Table 1: Friedel-Crafts Acylation Performance

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | DCM | 78 | 98.5 |

| FeCl₃ | Nitrobenzene | 64 | 97.2 |

| BF₃·Et₂O | Toluene | 68 | 96.8 |

Ullmann Coupling for Ether Bond Formation

This method constructs the chlorophenoxy-aromatic linkage using a copper-catalyzed coupling reaction. Starting from 2,5-dichloroiodobenzene and 4-chlorophenol, the ether bond is formed under Ullmann conditions .

Reaction Conditions

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : DMF or DMSO

-

Temperature : 110–120°C

-

Time : 12–16 hours

The mechanism involves oxidative addition of the aryl iodide to copper, followed by deprotonation of the phenol and reductive elimination to form the ether bond.

Optimization Insights

-

Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields (82–85%) .

-

Replacing Cs₂CO₃ with K₃PO₄ decreases efficiency (yields: 65–72%).

Data Table 2: Ullmann Coupling Variations

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 14 | 88 |

| K₃PO₄ | DMSO | 16 | 72 |

| KOtBu | Toluene | 12 | 78 |

Nucleophilic Aromatic Substitution

Nucleophilic displacement of a nitro or sulfonate group by 4-chlorophenoxide represents a scalable route. For example, 2-nitro-5-chloroacetophenone reacts with sodium 4-chlorophenoxide under phase-transfer conditions .

Reaction Conditions

-

Substrate : 2-nitro-5-chloroacetophenone

-

Nucleophile : NaOC₆H₄Cl-4 (1.5 equiv)

-

Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

-

Solvent : Water-toluene biphasic system

-

Temperature : 80–90°C

-

Time : 8–10 hours

Mechanistic Notes

The nitro group acts as a leaving group, with TBAB facilitating interfacial transfer of the phenoxide ion.

Data Table 3: Substitution Efficiency

| Leaving Group | Catalyst | Yield (%) |

|---|---|---|

| NO₂ | TBAB | 92 |

| SO₃H | PEG-400 | 85 |

| Cl | None | 42 |

Hydrolysis-Oxidation Tandem Approach

A two-step sequence involving hydrolysis of a nitrile intermediate followed by oxidation provides an alternative pathway.

Step 1: Hydrolysis of 2-(4-Chlorophenoxy)-5-chlorobenzonitrile

-

Reagents : H₂SO₄ (conc.), H₂O

-

Temperature : 100°C

-

Time : 4 hours

Step 2: Oxidation of Resulting Alcohol

-

Oxidant : Pyridinium chlorochromate (PCC)

-

Solvent : DCM

-

Time : 3 hours

Green Chemistry Innovations

Recent advances emphasize sustainability:

Chemical Reactions Analysis

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone serves as a precursor in the synthesis of bioactive compounds. Its structural characteristics allow it to interact with biological systems effectively.

- Anticancer Research : The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression. For instance, studies have shown that related compounds can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in tumors.

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including fungi and bacteria. The mechanism often involves disruption of cell membrane integrity or inhibition of critical metabolic pathways .

Agrochemical Applications

This compound is primarily utilized as an intermediate in the synthesis of fungicides like difenoconazole.

- Fungicide Development : Difenoconazole, synthesized from this compound, acts by inhibiting the enzyme CYP51 involved in ergosterol biosynthesis in fungi, leading to cell death. This mode of action is crucial for controlling plant diseases caused by fungal pathogens.

Case Study 1: Anticancer Activity

A study explored the synthesis of novel derivatives based on this compound and their anticancer properties. The synthesized compounds were tested against various cancer cell lines, revealing promising results with significant reductions in cell viability (IC50 values ranging from 1.18 to 2.56 µM) compared to standard treatments . The structure-activity relationship (SAR) highlighted the importance of specific substituents for enhancing biological activity.

Case Study 2: Agrochemical Efficacy

In agricultural research, formulations containing difenoconazole demonstrated effective control over a range of fungal diseases in crops. Field trials indicated that the compound significantly reduced disease incidence and improved crop yield, supporting its use as a reliable fungicide. The environmental stability of difenoconazole was also noted, with a half-life of approximately 145 days under natural sunlight conditions.

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, leading to cell death . In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : The position and nature of substituents significantly alter properties. For example:

- Synthetic Routes : Fries rearrangement (used for the target compound) and Hoesch/Sandmeyer reactions are common for diaryl ketones. The Fries method is preferred for regioselective aryl ketone synthesis , while Sandmeyer reactions introduce halogens .

Physical and Chemical Properties

Melting Points and Solubility:

- Compounds with polar groups (e.g., –OH, –OCH₃) exhibit higher melting points and solubility. For instance, 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone melts at 97–98°C , whereas non-polar analogs like 1-(4-(4-Chlorophenoxy)phenyl)ethanone lack reported melting points, suggesting lower crystallinity.

Reactivity:

- The acetyl group undergoes nucleophilic additions, while the chlorophenoxy moiety participates in coupling reactions. For example, 2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone can form coordination complexes via its hydroxyl groups .

Analytical Characterization

- NMR Spectroscopy: Used to confirm substituent positions. For example, HSQC spectra resolved ambiguities in 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone .

- X-ray Crystallography : Critical for distinguishing isomers. The target compound’s 83.3° dihedral angle was confirmed via single-crystal studies , leveraging software like SHELX and OLEX2 .

Challenges and Considerations

Biological Activity

1-(2-(4-Chlorophenoxy)-5-chlorophenyl)ethanone, also known as 4-Chlorophenyl-2-chloro-1-(4-chlorophenoxy)ethanone , is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, synthesis, and applications.

Chemical Structure and Properties

- Molecular Formula: C14H10Cl2O2

- Molecular Weight: 283.14 g/mol

- IUPAC Name: this compound

- CAS Number: 677479

The compound features a chlorinated phenyl ring and an ethanone functional group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects, including:

- Antimicrobial Activity: Studies have shown that this compound exhibits inhibitory effects against various bacterial strains. The presence of chlorine substituents enhances its lipophilicity, potentially increasing cell membrane permeability and antimicrobial efficacy.

- Antitumor Properties: Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) indicates that the chlorinated phenyl groups are significant for enhancing antitumor activity .

- Anticonvulsant Effects: Some derivatives of this compound have been evaluated for their anticonvulsant properties. In animal models, compounds with similar structures demonstrated significant protective effects against seizure-induced mortality .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Refluxing Phenols with Acetyl Chloride:

- Reacting 4-chlorophenol with acetyl chloride in the presence of a base.

- Electrophilic Aromatic Substitution:

- Chlorination of phenolic compounds followed by acylation to introduce the ethanone group.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent .

Antitumor Activity Evaluation

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines, including breast and lung cancer cells. The findings are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The results indicate that the compound exhibits significant cytotoxicity, warranting further investigation into its mechanism of action .

Q & A

Q. What are the established synthetic routes for 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone in academic settings?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or nucleophilic aromatic substitution. For example:

- Step 1 : React 4-chlorophenol with a halogenated acetyl chloride under basic conditions to introduce the ethanone group.

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts.

- Step 3 : Validate purity using melting point analysis and NMR spectroscopy .

Key considerations : Optimize reaction temperature and stoichiometry to avoid over-halogenation, a common side reaction in polychlorinated systems.

Q. How can researchers characterize this compound’s structure and purity?

A combined approach ensures accuracy:

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement and OLEX2 for visualization . For example, bond angles around the chlorophenoxy group can confirm steric effects.

- Spectroscopy : Compare experimental H/C NMR shifts with density-functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* level) to validate assignments .

- Mass spectrometry : Match the molecular ion peak ([M+H]) with high-resolution data (e.g., NIST Chemistry WebBook) .

Q. What computational methods are reliable for modeling this compound’s electronic properties?

- DFT with exact exchange : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to predict frontier molecular orbitals and charge distribution .

- Basis sets : Employ 6-311++G(d,p) for polarizable chlorinated systems to account for electron correlation .

- Validation : Cross-check results with experimental UV-Vis spectra (e.g., for n→π* transitions) .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational spectral data?

- Case example : Discrepancies in C NMR chemical shifts may arise from solvent effects or conformational flexibility.

- Methodology :

Q. What strategies optimize reaction yields in sterically hindered chlorinated systems?

- Experimental design :

- Data analysis : Apply response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading .

Q. How to address challenges in crystallizing this compound for X-ray analysis?

Q. How to interpret regulatory requirements for novel derivatives of this compound?

- Compliance strategy :

- Refer to EPA guidelines (e.g., 40 CFR §721.11271) for significant new use reporting (SNUR) if modifying the phenoxy or ethanone groups .

- Submit PMN (Premanufacture Notice) filings with toxicity data from Ames tests or zebrafish embryo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.